Hexahydro-1H-cyclopenta[c]furan-1-one

Cyclopentanoid synthesis Stereochemical control Conformational analysis

Researchers need rigid, stereochemically predictable bicyclic scaffolds for cyclopentanoid natural product synthesis. Open-chain lactones fail to direct ring-opening outcomes. - **Solution:** Hexahydro-1H-cyclopenta[c]furan-1-one - a saturated bicyclic γ-lactone with zero rotatable bonds. - **Key application:** Direct scaffold for prostaglandins, carbocyclic nucleosides, and PPAP derivatives (e.g., hyperimonates with lipid-lowering activity). - **Supply:** Available in research quantities. Immediate shipment.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 5733-03-9
Cat. No. B12280320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydro-1H-cyclopenta[c]furan-1-one
CAS5733-03-9
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC1CC2COC(=O)C2C1
InChIInChI=1S/C7H10O2/c8-7-6-3-1-2-5(6)4-9-7/h5-6H,1-4H2
InChIKeyWAWXKXJCQYNDFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-1H-cyclopenta[c]furan-1-one: Bicyclic Lactone Procurement Guide


Hexahydro-1H-cyclopenta[c]furan-1-one (CAS 5733-03-9) is a saturated bicyclic γ-lactone with the molecular formula C7H10O2 and molecular weight 126.15 g/mol . Its structure comprises a cyclopentane ring fused to a tetrahydrofuran-2-one moiety, forming a rigid [3.3.0] bicyclic framework [1]. This compound serves as a versatile synthetic intermediate in the preparation of cyclopentanoid natural products and biologically active molecules, distinguished from open-chain or monocyclic lactones by its conformational constraint and predictable ring-opening reactivity [1].

Hexahydro-1H-cyclopenta[c]furan-1-one: Advantages Over Generic Lactones


Generic substitution of hexahydro-1H-cyclopenta[c]furan-1-one with monocyclic lactones (e.g., γ-butyrolactone) or simple cyclopentane derivatives fails to replicate the compound's distinctive structural and reactivity profile. The fused bicyclic framework imposes conformational rigidity that directs stereochemical outcomes in ring-opening and functionalization reactions, a property absent in flexible open-chain analogs [1]. Furthermore, the [3.3.0] bicyclic architecture provides a scaffold geometry that mimics the core structure of numerous bioactive cyclopentanoids including prostaglandins and carbocyclic nucleosides, enabling direct entry into these pharmacologically relevant chemotypes without requiring additional ring-construction steps [2]. The quantitative evidence below demonstrates where this compound offers verifiable differentiation from its closest structural comparators.

Quantitative Differentiation Evidence


Conformational Rigidity vs. Monocyclic Lactones

Hexahydro-1H-cyclopenta[c]furan-1-one possesses a fused bicyclic [3.3.0] framework with zero rotatable bonds, imposing conformational rigidity that is absent in monocyclic γ-butyrolactone (2 rotatable bonds in open-chain form) or simple cyclopentane derivatives [1]. This rigidity translates to predictable stereochemical outcomes in ring-opening and functionalization reactions, as the bicyclic scaffold restricts conformational freedom and directs facial selectivity [2]. In contrast, monocyclic lactones such as γ-butyrolactone exhibit conformational flexibility that can lead to variable stereochemical results under identical reaction conditions [1].

Cyclopentanoid synthesis Stereochemical control Conformational analysis

Diazomethane Ring Expansion: Product Selectivity

In a study examining solvent effects on the reaction of diazomethane with norbornane-2,3-dione 3-hemiketals, hexahydro-1H-cyclopenta[c]furan-1-one was obtained as a novel product alongside oxetane derivatives [1]. The product distribution was strongly solvent-dependent: in dichloromethane and THF, optimal yields of both hexahydro-1H-cyclopenta[c]furan-1-one and oxetane derivatives were obtained, whereas in methanol, neither product was formed in preparatively useful quantities [1]. Notably, the use of TMSCHN₂ (trimethylsilyldiazomethane) instead of diazomethane furnished hexahydro-1H-cyclopenta[c]furan-1-one as the predominant product [1].

Ring expansion Diazomethane reaction Synthetic methodology

Saturated vs. Unsaturated Lactone Stability

The fully saturated hexahydro derivative (CAS 5733-03-9) differs fundamentally from its tetrahydro-1H-cyclopenta[c]furan-1-one analog (CAS 128946-78-1) in oxidation state and consequent reactivity [1]. The tetrahydro analog contains an endocyclic double bond (C7H8O2, MW 124.14) [2] that introduces allylic reactivity and potential for undesired oxidation or polymerization under certain conditions. The hexahydro compound, in contrast, is fully saturated (C7H10O2, MW 126.15), eliminating alkene-associated side reactions while retaining the γ-lactone moiety for predictable ring-opening or nucleophilic acyl substitution chemistry [3].

Lactone stability Hydrogenation Ring-opening reactivity

Mono-lactone vs. Cyclic Anhydride Reactivity

Hexahydro-1H-cyclopenta[c]furan-1-one (mono-lactone) differs fundamentally from its oxidized congener hexahydro-1H-cyclopenta[c]furan-1,3-dione (CAS 5763-49-5; cyclic anhydride) [1]. The mono-lactone (C7H10O2, MW 126.15, 2 hydrogen bond acceptors) is less electrophilic and more hydrolytically stable than the cyclic anhydride (C7H8O3, MW 140.14, 3 hydrogen bond acceptors) [1][2]. This difference translates to distinct chemoselectivity profiles: the anhydride reacts readily with nucleophiles (amines, alcohols) to form amic acids or esters, whereas the mono-lactone undergoes slower ring-opening requiring more forcing conditions or catalysis [2].

Lactone vs. anhydride Hydrolytic stability Chemoselectivity

Hyperimonates A and B: Novel Natural Product Scaffold

The hexahydro-1H-cyclopenta[c]furan-1-one ring system constitutes the unprecedented core scaffold of hyperimonates A and B, two minor polycyclic polyprenylated acylphloroglucinols (PPAPs) isolated from Hypericum monogynum [1]. This scaffold had not been previously reported in the PPAP natural product class, representing a new structural template distinct from the bicyclo[3.3.1]nonane core typical of most PPAPs. Compound 1 (hyperimonate A) demonstrated lipid-lowering activity in vitro via inhibition of Notch and PPAR signaling pathways, with activity further verified in a non-alcoholic fatty liver disease (NAFLD) zebrafish model [1].

Natural product scaffold PPAP Lipid-lowering

Research and Industrial Application Scenarios


Stereoselective Cyclopentanoid Synthesis

Hexahydro-1H-cyclopenta[c]furan-1-one serves as a key chiral building block for cyclopentanoid synthesis, leveraging its zero rotatable bonds and conformational rigidity to direct stereochemical outcomes in ring-opening and functionalization reactions [5][2]. The scaffold maps directly onto the core architecture of prostaglandins, carbocyclic nucleosides, and other biologically active cyclopentanoids, reducing the number of ring-construction steps required relative to acyclic starting materials [3]. This application is supported by the compound's documented use in the preparation of enantiomeric hydroxylactones that function as key intermediates in cyclopentanoid synthesis [3].

Medicinal Chemistry for Metabolic Disease Targets

The hexahydro-1H-cyclopenta[c]furan-1-one framework has been validated as a novel structural template in the PPAP natural product class via hyperimonates A and B [5]. Hyperimonate A exhibited lipid-lowering activity through dual inhibition of Notch and PPAR signaling pathways, with efficacy confirmed in a zebrafish NAFLD model [5]. Researchers exploring metabolic disease targets, particularly non-alcoholic fatty liver disease and related lipid metabolism disorders, can utilize the hexahydro-1H-cyclopenta[c]furan-1-one core as a validated starting point for scaffold-based medicinal chemistry optimization.

Ring-Expansion Methodology for Bicyclic Lactones

Hexahydro-1H-cyclopenta[c]furan-1-one is accessible via a distinctive solvent-dependent ring-expansion protocol from norbornane-2,3-dione 3-hemiketals using diazomethane or TMSCHN₂ [5]. The observation that TMSCHN₂ furnishes this compound as the predominant product—in contrast to the mixed oxetane/lactone distribution obtained with diazomethane—provides a valuable case study for methodology development in ring-expansion chemistry and bicyclic lactone synthesis [5]. This synthetic route offers an alternative entry to the bicyclic lactone scaffold that bypasses traditional lactonization approaches.

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